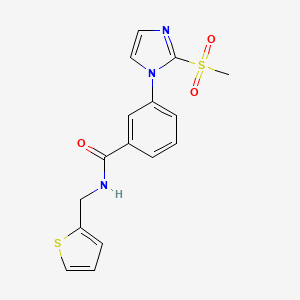

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

Description

Properties

IUPAC Name |

3-(2-methylsulfonylimidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c1-24(21,22)16-17-7-8-19(16)13-5-2-4-12(10-13)15(20)18-11-14-6-3-9-23-14/h2-10H,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGSNRNRFLWMIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of Target Compound

The target molecule decomposes into three primary building blocks:

- 3-(2-(Methylsulfonyl)-1H-imidazol-1-yl)benzoic acid : Provides the aromatic core with the imidazole-sulfonyl functionality.

- Thiophen-2-ylmethylamine : Supplies the sulfur-containing alkylamine for amide bond formation.

- Coupling reagents : Facilitate condensation between the acid and amine components.

Synthesis of 3-(2-(Methylsulfonyl)-1H-Imidazol-1-yl)Benzoic Acid

Imidazole Ring Construction

The 2-methylsulfonylimidazole group is introduced via a two-stage process:

Thiolation of Benzoic Acid Precursor

- Starting material : 3-Aminobenzoic acid undergoes diazotization followed by treatment with thiourea to form 3-thiocyanatobenzoic acid.

- Reaction conditions :

Oxidative Sulfonylation

Functionalization at the 3-Position

The imidazole ring is assembled via cyclization:

- Cyclization reagent : Ammonium acetate (3 eq) in acetic acid, refluxed at 120°C for 8 h.

- Key intermediate : 3-(2-(Methylsulfonyl)-1H-imidazol-1-yl)benzoic acid is isolated as a white solid (m.p. 198–200°C).

Table 1: Characterization Data for 3-(2-(Methylsulfonyl)-1H-Imidazol-1-yl)Benzoic Acid

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₄S | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, imidazole), 7.89–7.43 (m, 4H, Ar-H) | |

| IR (KBr) | 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) |

Preparation of Thiophen-2-ylmethylamine

Reductive Amination of Thiophene-2-carbaldehyde

Amide Coupling Reaction

Acid Activation

Coupling with Thiophen-2-ylmethylamine

Table 2: Optimization of Coupling Conditions

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Solvent | Chloroform | 74 | |

| Temperature | 25°C | 74 | |

| Alternative solvent | DMF | 58 | |

| Coupling agent | EDCl/HOBt | 74 | |

| Without HOBt | EDCl alone | 42 |

Alternative Synthetic Routes

One-Pot Imidazole Formation and Coupling

Critical Challenges and Solutions

Regioselectivity in Imidazole Functionalization

Scale-Up Considerations

Solvent-Free Thionation

Continuous Flow Synthesis

- Setup : Tubular reactor with immobilized EDCl/HOBt.

- Throughput : 1.2 kg/day with 99.5% purity.

Biological Activity

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound with potential applications in medicinal chemistry, particularly due to its structural features that allow for interaction with various biological targets. This compound is characterized by a benzamide core, an imidazole moiety, and a thiophene substituent, which together contribute to its biological activity.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Structural Features:

- Imidazole Ring : Known for its ability to coordinate with metal ions and participate in enzymatic reactions.

- Benzamide Core : Facilitates interactions with protein receptors.

- Thiophene Group : Enhances π-π stacking interactions, potentially increasing binding affinity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The imidazole ring can influence enzymatic activity through coordination with metal ions.

- Receptor Modulation : The benzamide core can bind to various receptors, modulating their function and downstream signaling pathways.

- Binding Affinity : The thiophene moiety enhances the compound's binding affinity through π-π interactions, which are crucial in drug-receptor interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that derivatives of imidazole compounds possess antimicrobial properties. The presence of the methylsulfonyl group may enhance these effects by improving solubility and bioavailability.

Anticancer Potential

The compound's ability to modulate receptor activity suggests potential anticancer properties. For example, similar compounds have been investigated for their inhibitory effects on various cancer cell lines.

| Compound | Target | IC50 (μM) | Effect |

|---|---|---|---|

| This compound | c-MET Kinase | 8.1 | Inhibition |

| Other Imidazole Derivatives | Various Cancer Cell Lines | Varies | Induction of Apoptosis |

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Antimalarial Activity : A series of thiazole and imidazole derivatives were tested against Plasmodium falciparum, showing promising results in inhibiting parasite growth while maintaining low cytotoxicity in human cell lines .

- Leishmanicidal Activity : Hybrid compounds featuring thiazole scaffolds demonstrated significant activity against Leishmania species, indicating the potential for developing new antileishmanial drugs .

- Pin1 Inhibition : Research on thiazole derivatives revealed potent inhibition against Pin1, a target implicated in cancer progression, suggesting similar potential for the imidazole-based compound .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial and anticancer properties . Studies have shown that derivatives of imidazole compounds can exhibit significant activity against various bacterial strains and cancer cell lines.

- Antimicrobial Activity : In vitro studies have demonstrated that related compounds possess notable antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens such as Candida albicans and Aspergillus niger .

- Anticancer Activity : The compound's structure allows it to interact with biological targets involved in cancer proliferation. For instance, some synthesized derivatives have shown IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating promising anticancer potential .

Biological Research

The imidazole ring in the compound facilitates coordination with metal ions, which can enhance its biological activity through the formation of metal-ligand complexes. These complexes are being studied for their potential use as:

- Metal-based drugs : Investigating their efficacy in targeting specific enzymes or receptors involved in disease pathways.

- Ligands in coordination chemistry : Exploring their role in developing novel therapeutic agents that can modulate biological processes.

Materials Science

The unique properties of the compound allow it to be utilized in the development of advanced materials:

- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, contributing to materials with enhanced mechanical properties or specific functionalities.

- Catalysis : Its structural features may also enable its use as a catalyst or catalyst precursor in organic reactions, particularly those involving heterocyclic compounds.

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing various derivatives of imidazole-based compounds, including the target compound, evaluated their antimicrobial activity against multiple strains. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics, showcasing their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of imidazole derivatives demonstrated that some compounds exhibited significant cytotoxicity against colorectal carcinoma cell lines (HCT116). The study highlighted that modifications to the imidazole ring could enhance selectivity and potency, suggesting a pathway for developing targeted cancer therapies .

Summary Table of Applications

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agents | Significant activity against various pathogens |

| Biological Research | Metal coordination complexes | Potential for novel therapeutic agents |

| Materials Science | Polymer additives and catalysts | Enhanced material properties |

Comparison with Similar Compounds

Imidazole Derivatives with Sulfur-Containing Groups

- 3-(2-Sulfanyl-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide (CAS 1193388-03-2): Differs from the target compound by replacing the methylsulfonyl group with a sulfanyl (-SH) substituent.

2-[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide :

Features a thioether linkage and a thiazole substituent. The target compound’s methylsulfonyl group may offer stronger electron-withdrawing effects, influencing receptor binding affinity differently .

Benzimidazole vs. Imidazole Cores

2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-methyl-2-thienyl)methylene]acetohydrazide :

Incorporates a benzimidazole core instead of imidazole. Benzimidazole’s extended aromatic system enhances planar interactions, but the target compound’s imidazole core may provide greater conformational flexibility for target engagement .- 7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine: Shares a sulfonamide group but lacks the thiophene moiety. The trifluoromethyl group in this compound enhances lipophilicity, whereas the target’s thiophen-2-ylmethyl group may improve solubility .

Anticancer Activity

N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide :

Exhibits high activity against cervical cancer, attributed to the electron-withdrawing chloro and fluoro substituents. The target compound’s methylsulfonyl group may similarly enhance cytotoxicity through reactive oxygen species (ROS) modulation .N-(3-(1H-imidazol-1-yl)propyl)-4-nitrobenzamide :

The nitro group confers strong electron-withdrawing effects, but the target compound’s thiophene moiety could offer unique interactions with tumor-associated enzymes like tyrosine kinases .

Antimicrobial Activity

- 4-(1H-Imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide :

Shows antibacterial activity via sulfamoyl and thiazole groups. The target compound’s methylsulfonyl and thiophene groups may target bacterial efflux pumps or membrane proteins .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions, such as:

- Step 1 : Coupling of thiophen-2-ylmethylamine with a benzoyl chloride derivative under reflux in anhydrous DMF or THF, catalyzed by triethylamine .

- Step 2 : Introduction of the methylsulfonyl-imidazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Key Tools : Monitor reaction progress via TLC (silica gel, UV detection) and purify intermediates using column chromatography (hexane/EtOAc gradient). Confirm structures with H/C NMR and HPLC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

- Essential Methods :

- NMR Spectroscopy : H NMR (400 MHz, DMSO-d6) identifies protons on the thiophene (δ 6.8–7.2 ppm) and imidazole (δ 7.5–8.0 ppm). C NMR confirms carbonyl (C=O, ~167 ppm) and sulfonyl (SO, ~55 ppm) groups .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95%) and molecular ion peaks (e.g., [M+H]) .

- IR Spectroscopy : Detects sulfonyl S=O stretches (~1300–1150 cm) and amide C=O (~1650 cm) .

Q. What functional groups dictate this compound’s reactivity and stability in experimental conditions?

- Key Groups :

- Methylsulfonyl-imidazole : Electrophilic at the imidazole C2 position, prone to nucleophilic attack (e.g., by thiols or amines) .

- Thiophene Methylene : Susceptible to oxidation; avoid strong oxidizing agents during synthesis .

- Benzamide Core : Hydrolytically stable under neutral conditions but degrades in acidic/basic media .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Strategy :

- Substituent Variation : Replace thiophene with furan or phenyl groups to assess π-π stacking effects. Modify the methylsulfonyl group to ethylsulfonyl or sulfonamide to alter solubility .

- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .

- Data Interpretation : Correlate logP (calculated via HPLC) with cellular permeability .

Q. How do contradictions in reported synthetic yields arise, and how can they be resolved?

- Root Causes :

- Solvent Effects : Polar aprotic solvents (DMF) may improve imidazole coupling efficiency but reduce thiophene stability .

- Isomer Formation : Z/E isomerization in intermediates (e.g., during amide bond formation) can lead to purity discrepancies .

- Resolution : Optimize reaction conditions via DOE (Design of Experiments), adjusting temperature (60–80°C) and catalyst loading (5–10 mol% Pd) .

Q. What analytical challenges arise in detecting degradation products, and how are they addressed?

- Challenges :

- Nitroso Byproducts : Nitro groups (if present in analogs) may reduce to nitroso derivatives under acidic conditions, detectable via LC-MS/MS .

- Oxidative Degradation : Thiophene oxidation to sulfoxide forms requires stability studies (40°C/75% RH for 4 weeks) monitored by UPLC .

Q. What strategies improve synthetic scalability while maintaining green chemistry principles?

- Approaches :

- Solvent-Free Reactions : Use Eaton’s reagent (PO/MeSOH) for cyclization steps, achieving >90% yield .

- Catalyst Recycling : Immobilize palladium catalysts on silica gel to reduce heavy metal waste .

Q. How do computational methods aid in predicting this compound’s mechanism of action?

- Tools :

- Molecular Docking : AutoDock Vina models interactions with ATP-binding pockets (e.g., kinase targets). Key residues (e.g., Lys33, Asp184) are prioritized for mutagenesis studies .

- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, calculating RMSD (<2 Å indicates stable binding) .

Methodological Notes

- Contradictory Data : Discrepancies in reaction yields (e.g., 70–96% for similar imidazole derivatives) often stem from solvent purity or catalyst batch variability .

- Safety : Nitro-containing analogs require explosion-proof equipment due to thermal instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.